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molecular formula C10H13NO3 B8774637 Methyl 4-(aminomethyl)-2-methoxybenzoate

Methyl 4-(aminomethyl)-2-methoxybenzoate

Cat. No. B8774637
M. Wt: 195.21 g/mol
InChI Key: GNBQLMBPFKIXJX-UHFFFAOYSA-N
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Patent
US08017607B2

Procedure details

A mixture of 4-cyano-2-methoxy-benzoic acid methyl ester (1.01 g, 5.28 mmol) in methanol (50 mL) was added to Raney-nickel 2800 slurry in water (a few grams washed with methanol to remove the water, Aldrich) and it was put under a 50 psi hydrogen atmosphere for 16 hrs. The mixture was filtered through Celite under an argon atmosphere and concentrated and then purified by flash chromatography to give 4-aminomethyl-2-methoxy-benzoic acid methyl ester (385.7 mg, 34.7%).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([C:10]#[N:11])=[CH:6][C:5]=1[O:12][CH3:13]>CO.O.[Ni]>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([CH2:10][NH2:11])=[CH:6][C:5]=1[O:12][CH3:13]

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)C#N)OC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
to remove the water, Aldrich) and it
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through Celite under an argon atmosphere
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(C1=C(C=C(C=C1)CN)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 385.7 mg
YIELD: PERCENTYIELD 34.7%
YIELD: CALCULATEDPERCENTYIELD 37.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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